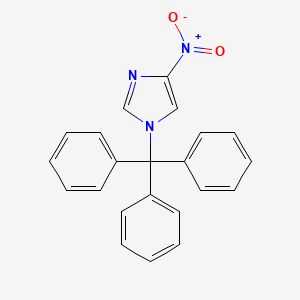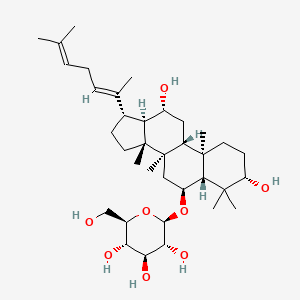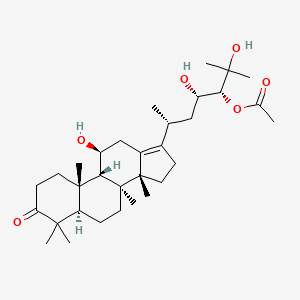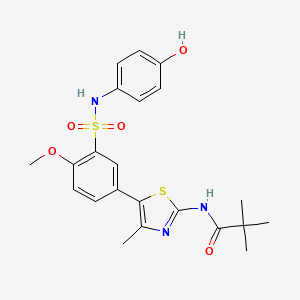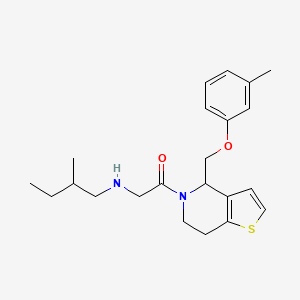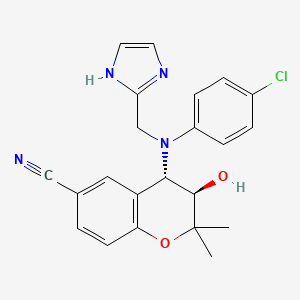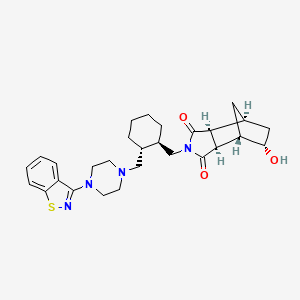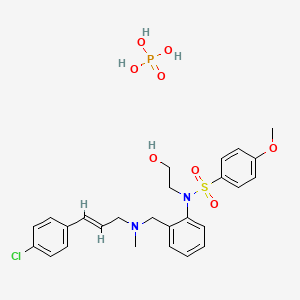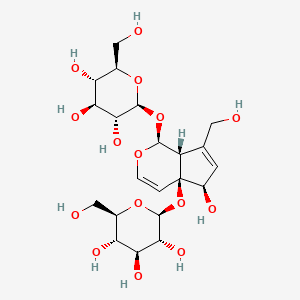
4-(4-Ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide
概要
説明
MUT056399 is a highly potent inhibitor of the FabI enzyme, which is essential for the growth of both Staphylococcus aureus and Escherichia coli. This compound has shown significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible, methicillin-resistant, linezolid-resistant, and multidrug-resistant strains .
科学的研究の応用
MUT056399 has significant scientific research applications, particularly in the field of antibacterial drug development. It has been shown to be effective in vitro against various strains of Staphylococcus aureus and coagulase-negative staphylococci . In vivo studies have demonstrated its efficacy in protecting mice from lethal systemic infections induced by methicillin-susceptible, methicillin-resistant, and vancomycin-intermediate Staphylococcus aureus strains . These properties make MUT056399 a promising candidate for the development of new antibacterial drugs to treat severe staphylococcal infections.
作用機序
MUT056399 exerts its effects by specifically inhibiting the FabI enzyme, which is a key regulator in controlling the elongation of the acyl chain for saturated fatty acid and unsaturated fatty acid synthesis in bacteria . By inhibiting this enzyme, MUT056399 disrupts the fatty acid biosynthesis pathway, leading to the inhibition of bacterial growth and survival.
将来の方向性
The future directions for “4-(4-Ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide” could involve further development of novel FabI inhibitors that target the FabI-ACP interface, leading to the disruption of the interaction between these two proteins . This could potentially enhance its antibacterial activity.
化学反応の分析
MUT056399 primarily undergoes inhibition reactions as it targets the FabI enzyme. The compound does not exhibit activity against bacteria using the FabK enzyme but shows activity against FabI-containing Gram-negative bacilli . The major product formed from these reactions is the inhibition of bacterial growth, particularly in strains of Staphylococcus aureus and Escherichia coli.
類似化合物との比較
MUT056399 is unique in its specific inhibition of the FabI enzyme. Similar compounds that target the FabI enzyme include triclosan and isoniazid, which also inhibit the fatty acid biosynthesis pathway. MUT056399 has shown a broader spectrum of activity against various strains of Staphylococcus aureus and Escherichia coli, making it a more potent and promising candidate for antibacterial drug development .
特性
IUPAC Name |
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHARGDBJJUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269055-85-7 | |
| Record name | FAB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAB-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

